molecular formula C15H28Cl2N2O2 B13452072 4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride

4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride

Cat. No.: B13452072
M. Wt: 339.3 g/mol
InChI Key: YEDMZTZMMGFKRG-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[222]octane-1-carboxylic acid dihydrochloride is a chemical compound that features a bicyclic structure with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperazine moiety: This step involves the alkylation of piperazine with a suitable alkyl halide.

    Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including polymers and metal-organic frameworks.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its piperazine moiety.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, leading to modulation of their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Uniqueness

4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride is unique due to its combination of a bicyclic structure and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H28Cl2N2O2

Molecular Weight

339.3 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C15H26N2O2.2ClH/c1-16-8-10-17(11-9-16)12-14-2-5-15(6-3-14,7-4-14)13(18)19;;/h2-12H2,1H3,(H,18,19);2*1H

InChI Key

YEDMZTZMMGFKRG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC23CCC(CC2)(CC3)C(=O)O.Cl.Cl

Origin of Product

United States

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